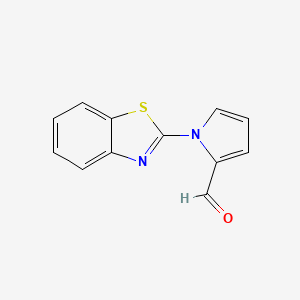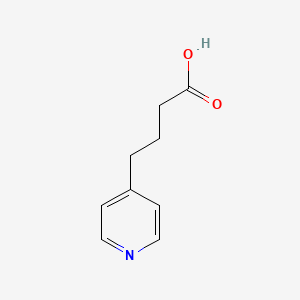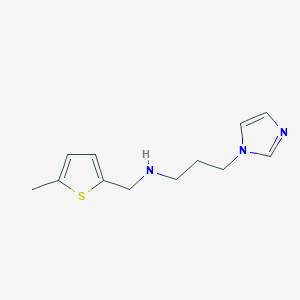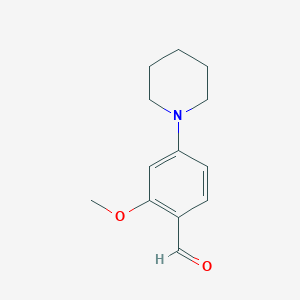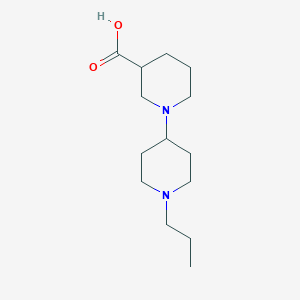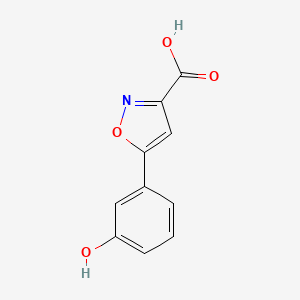![molecular formula C8H7N3O2 B1306567 2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 96319-38-9](/img/structure/B1306567.png)
2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Übersicht
Beschreibung
“2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a compound with the CAS Number: 96319-38-9 . It is a member of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds that have significant photophysical properties . This compound is a powder at room temperature .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, Cu (I) catalyzed 1,3 dipolar cycloaddition reaction has been used to transform designed triazole-linked pyrazolo [1,5- a ]pyrimidine-based glycohybrids .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Chemical Reactions Analysis
The synthetic transformations involving this motif represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.16 . It has a melting point of 256-258 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Fluorescent Molecules for Studying Intracellular Processes
- Application Summary: This compound is used in the creation of fluorescent molecules, which are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Methods of Application: The compound is synthesized using a simpler and greener methodology compared to other compounds. The photophysical properties of the compound can be tuned by adding electron-donating groups (EDGs) at position 7 on the fused ring .
- Results: The compounds show good solid-state emission intensities (QY SS = 0.18 to 0.63). The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Selective PI3Kδ Inhibitors
- Application Summary: 2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives are used as selective PI3Kδ inhibitors. PI3Kδ is an essential signaling biomolecule that regulates the differentiation, proliferation, migration, and survival of immune cells .
- Methods of Application: A new library of small-molecule inhibitors based on indol-4-yl-pyrazolo[1,5-a]pyrimidine was designed and synthesized .
- Results: The most potent compound of all the structures obtained, CPL302253 (54), with IC50 = 2.8 nM, is a potential future candidate for clinical development as an inhaled drug to prevent asthma .
Synthetic Intermediate of Anti-diabetic Anagliptin
- Application Summary: This compound is used as a synthetic intermediate of anti-diabetic anagliptin, which is a selective dipeptidyl peptidase-IV (DPP-IV) inhibitor .
Anti-proliferative Compounds
- Application Summary: This compound is used in the creation of anti-proliferative compounds against selected cancer cell lines .
- Results: Among the most potent anti-proliferative screened compounds against the three selected cancer cell lines, compound 14 was selected for cell cycle analysis using flow cytometry assay against HCT cells .
Antioxidant Activity
- Application Summary: This compound is used in the creation of antioxidants. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Results: Among them, Ethyl 5- (2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo [1,5-a]pyrimidine-3-carboxylate (3h) showed the highest antioxidant activity [Half-maximal Inhibitory Concentration (IC50)=15.34 μM] compared to ascorbic acid (IC50=13.53 μM) as a standard compound .
Treatment of COPD or Asthma
- Application Summary: This compound is used in the creation of inhibitors as the candidates for the treatment of Chronic Obstructive Pulmonary Disease (COPD) or Asthma .
Optical Applications
- Application Summary: This compound is used in the creation of strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology .
- Methods of Application: The photophysical properties of the compound can be tuned by adding electron-donating groups (EDGs) at position 7 on the fused ring .
- Results: The compounds show good solid-state emission intensities (QY SS = 0.18 to 0.63). The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Antitumor Scaffold
Safety And Hazards
Zukünftige Richtungen
The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are a privileged scaffold for combinatorial library design and drug discovery . Future research should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .
Eigenschaften
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-6(8(12)13)7-9-3-2-4-11(7)10-5/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJAFYDJCLVTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=NC2=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390208 | |
| Record name | 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
CAS RN |
96319-38-9 | |
| Record name | 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)




